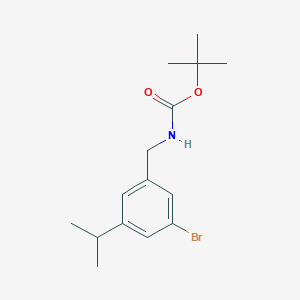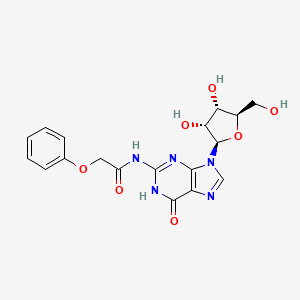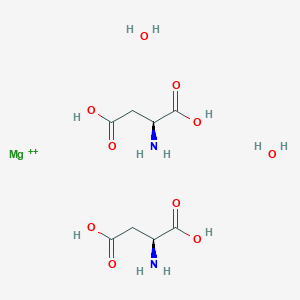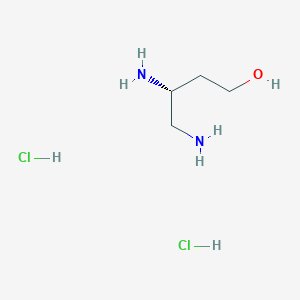
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate
Übersicht
Beschreibung
“Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” is a chemical compound with the molecular formula C12H9BrN2O3 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of “Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” involves several stages . In one method, methyl 4-hydroxybenzoate is reacted with sodium hydride in N,N-dimethyl-formamide at room temperature for 30 minutes. Then, 5-bromo-2-chloropyrimidine is added and the mixture is heated to 130°C for 0.5 hours. This process yields 4-(5-bromo-pyrimidin-2-yloxy)-benzoic acid methyl ester .Molecular Structure Analysis
The InChI code for “Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” is 1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” are complex and can involve multiple stages . For instance, in one reaction, the compound is reacted with tributyl(vinyl)tin in the presence of bis(triphenylphosphine)palladium(II) dichloride and lithium chloride in degassed N,N-dimethyl-formamide. The mixture is then heated at 100°C overnight .Physical And Chemical Properties Analysis
“Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” has a molecular weight of 309.12 . It is soluble in water, with a solubility of 0.0724 mg/ml . The compound has a Log Po/w (iLOGP) of 2.86, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate serves as a precursor in the synthesis of novel chemical entities. For instance, it has been utilized in the preparation of 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin Derivatives to evaluate their anti-bacterial activities, showcasing its role in creating new compounds with potential medicinal applications (El-Haggar et al., 2015). Furthermore, its involvement in the synthesis of diverse Ag(I) complexes highlights its significance in coordination chemistry and the exploration of molecular structures (Wu et al., 2011).
Biological Activity Exploration
Research has demonstrated the utility of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate in producing compounds with notable biological activities. This includes its role in the synthesis of antifolate—pemetrexed, a multitargeted antifolate used in cancer therapy, emphasizing its contribution to the development of therapeutic agents (Mao-sheng, 2008). Additionally, its derivative has shown potent antiproliferative effects on human leukemic cells, suggesting its potential in anticancer drug development (Sharath Kumar et al., 2014).
Antimicrobial and Antiviral Activities
Compounds synthesized from Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate have been evaluated for their antimicrobial and antiviral activities. For example, novel quinuclidinone derivatives, intended as anti-cancer agents, were synthesized using a common intermediate derived from this compound, showcasing its relevance in the search for new antimicrobial solutions (Soni et al., 2015).
Safety and Hazards
“Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 4-(5-bromopyrimidin-2-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYSDLIBPCSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650594 | |
| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate | |
CAS RN |
926304-76-9 | |
| Record name | Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)











